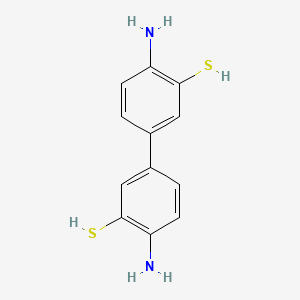

3,3'-Dimercaptobenzidine

Description

Contextualization of 3,3'-Dimercaptobenzidine within Aromatic Diamine and Dithiol Chemistry

This compound, with the chemical formula C₁₂H₁₂N₂S₂, belongs to the class of aromatic compounds containing two primary amine (-NH₂) groups and two thiol (-SH) groups attached to a biphenyl (B1667301) backbone. lookchem.com This dual functionality places it at the intersection of aromatic diamine and dithiol chemistry. wikipedia.orgnih.gov Aromatic diamines are fundamental monomers in the production of polyamides, polyimides, and polyureas. wikipedia.orgdtu.dk Similarly, dithiols are crucial in the synthesis of sulfur-containing polymers and as cross-linking agents. The presence of both moieties in a single molecule imparts a unique reactivity profile to this compound, enabling its participation in a variety of polymerization reactions.

The strategic placement of the mercapto groups ortho to the amino groups on the biphenyl structure is a key feature. This arrangement facilitates intramolecular cyclization reactions during polymerization, leading to the formation of highly stable heterocyclic structures within the polymer backbone.

Historical Academic Perspectives on this compound as a Bifunctional Monomer

The exploration of this compound as a bifunctional monomer gained momentum in the mid-20th century, driven by the quest for thermally stable polymers. Early research recognized its potential for creating polymers with exceptional heat resistance. dss.go.th However, initial attempts to synthesize high molecular weight polybenzothiazoles were often hampered by the difficulty in obtaining pure this compound. dss.go.th The free base form of the monomer is highly susceptible to air oxidation, which presented a significant challenge for researchers. dss.go.thepa.gov

A significant breakthrough came with the use of the dihydrochloride (B599025) salt of this compound, which proved to be more stable and less prone to oxidation, allowing for more controlled polymerization reactions. dss.go.thepa.gov Seminal work in the 1960s detailed the synthesis of completely aromatic polybenzothiazoles by reacting this compound dihydrochloride with various aromatic dicarboxylic acids and their derivatives. dss.go.th These studies laid the groundwork for understanding the reaction kinetics and properties of polymers derived from this versatile monomer.

Significance of this compound in Contemporary Polymer and Materials Science

In modern materials science, this compound continues to be a monomer of considerable interest, primarily for the synthesis of polybenzothiazoles (PBTs). dss.go.thresearchgate.net PBTs are a class of high-performance polymers known for their outstanding thermal and oxidative stability, with some aromatic variants showing excellent stability up to 450°C in air. researchgate.net These properties make them suitable for applications in demanding environments, such as in the aerospace and electronics industries.

The rigid, rod-like structure of the PBT backbone, a direct consequence of the monomer's structure, imparts exceptional mechanical strength and stiffness to the resulting materials. Research has also explored the creation of ladder or partially ladder polymers by reacting this compound with specific tetrachloroquinoxaline derivatives, further enhancing thermal stability. dss.go.th Beyond polymers, the thiol groups in this compound allow for the formation of metal complexes, opening avenues for its use in coordination chemistry and catalysis. frontiersin.orgsysrevpharm.orgwikipedia.org

Overview of Research Trajectories for this compound

Current and future research involving this compound is focused on several key areas. One major trajectory is the development of new and improved polymerization techniques to achieve higher molecular weight polymers with enhanced processability. dss.go.th This includes exploring different solvent systems and reaction conditions. For instance, polyphosphoric acid has been shown to be an effective medium for producing relatively high molecular weight polybenzothiazoles in a short reaction time. dss.go.th

Another area of active investigation is the synthesis of novel copolymers and blends to tailor the properties of PBTs for specific applications. By incorporating flexible linkages or other functional groups into the polymer chain, researchers aim to improve solubility and processability without significantly compromising thermal stability. Furthermore, the unique electronic properties of the benzothiazole (B30560) ring system are being explored for potential applications in organic electronics and optoelectronic devices. The ability of the thiol groups to interact with metal surfaces also suggests potential uses in sensing and nanotechnology.

Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₂N₂S₂ |

| Molecular Weight | 248.37 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 13730-46-6 |

This table is based on data from reference lookchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(4-amino-3-sulfanylphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZZYYXBVQTVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)S)S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3 Dimercaptobenzidine and Its Precursors

Refined Preparation of 3,3'-Dimercaptobenzidine from Precursor Molecules

The preparation of this compound typically commences from more readily available benzidine (B372746) derivatives, such as 3,3'-dichlorobenzidine. The conversion process hinges on the strategic introduction of thiocyanate (B1210189) groups, followed by a reduction to the desired thiol functionalities.

A common route to introduce sulfur functionalities onto an aromatic ring is through the Sandmeyer reaction, which can be adapted for thiocyanation. wikipedia.orgnih.gov This involves the diazotization of the amino groups of a precursor like 3,3'-diaminobiphenyl, followed by treatment with a thiocyanate salt, such as potassium or copper(I) thiocyanate. nih.gov The resulting 3,3'-dithiocyanatobenzidine intermediate is then reduced to yield this compound.

Several reducing agents can be employed for the conversion of the thiocyanate groups to thiols. The choice of reductant is critical to achieve high yields and purity, while avoiding unwanted side reactions.

| Reduction Method | Reducing Agent | Typical Conditions | Advantages | Potential Drawbacks |

| Metal/Acid Reduction | Zinc and Hydrochloric Acid | Acidic aqueous solution | Cost-effective | Slow reaction rates |

| Hydride Reduction | Lithium Aluminum Hydride (LAH) | Anhydrous ether or THF | Powerful reducing agent | Can reduce other functional groups |

| Catalytic Hydrogenation | H₂ with Molybdenum Disulfide catalyst | High pressure and temperature | Potentially cleaner work-up | Poor yields have been reported |

| Alkali Metal Reduction | Sodium in liquid ammonia | Anhydrous liquid ammonia | Selective cleavage of C-S bond | Requires specialized equipment |

This table presents a summary of potential reduction methods for converting aryl thiocyanates to thiols, based on general organic chemistry principles. Specific conditions for 3,3'-dithiocyanatobenzidine may require further optimization.

Optimization of this two-step process involves careful control of reaction temperatures, stoichiometry of reagents, and purification methods to minimize the formation of byproducts and enhance the purity of the final this compound.

Aromatic compounds containing both amino and thiol groups, such as this compound, are susceptible to oxidation. nih.govresearchgate.net The thiol groups can readily oxidize to form disulfide bridges, leading to the formation of polymeric materials. Similarly, the aromatic amine functionalities can be sensitive to air and light, often developing color upon storage. nih.gov

To mitigate these degradation pathways, specific handling and stabilization strategies are necessary:

Inert Atmosphere: Synthesis and handling of this compound should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.

Storage as Salts: The compound is often more stable when stored as a salt, for example, the hydrochloride salt. The protonation of the amino groups reduces their susceptibility to oxidation. researchgate.net

Use of Antioxidants: In some cases, the addition of small amounts of antioxidants can help to inhibit oxidative degradation during storage and in solution.

Light Protection: Storage in amber-colored vials or in the dark is recommended to prevent light-induced degradation. nih.gov

Synthesis of Chemically Modified this compound Derivatives

The presence of two distinct functional groups, amine and thiol, in this compound allows for the synthesis of a variety of chemically modified derivatives. The key to successful derivatization lies in the selective reaction of one functional group in the presence of the other.

The differential reactivity of the amine and thiol groups can be exploited to achieve selective derivatization.

N-Acylation: The amino groups can be selectively acylated using reagents like acetic anhydride (B1165640) or acetyl chloride under controlled conditions. benthamdirect.comnih.govdntb.gov.uaorientjchem.org This reaction is typically faster for the amine than for the thiol under neutral or slightly basic conditions. The resulting N,N'-diacetyl-3,3'-dimercaptobenzidine would have modified electronic properties and solubility.

S-Alkylation: The thiol groups are more nucleophilic than the amine groups under basic conditions. Therefore, selective S-alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base. nih.govrsc.orgrsc.orgresearchgate.net This would yield S,S'-dialkyl-3,3'-dimercaptobenzidine derivatives.

For more complex synthetic sequences, the use of protecting groups is essential to ensure that only the desired functional group reacts. The concept of orthogonal protection, where one protecting group can be removed without affecting another, is particularly valuable. wikipedia.orgiris-biotech.deresearchgate.netsigmaaldrich.com

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonality |

| Amine (-NH₂) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA) | Orthogonal to many thiol protecting groups |

| Amine (-NH₂) | Acetyl (Ac) | Acetic anhydride | Acidic or basic hydrolysis | Not fully orthogonal to some thiol protecting groups |

| Thiol (-SH) | Trityl (Trt) | Trityl chloride | Mild acid, oxidative conditions | Orthogonal to Boc group |

| Thiol (-SH) | Acetamidomethyl (Acm) | N-(Hydroxymethyl)acetamide | Mercury(II) or Iodine | Orthogonal to Boc and Fmoc groups |

This table provides examples of common protecting groups for amine and thiol functionalities and their compatibility, illustrating the principles of orthogonal protection in organic synthesis. The specific application to this compound would require experimental validation.

By employing a suitable combination of protecting groups, it is possible to selectively modify one type of functional group while the other remains protected. For instance, the amine groups could be protected with a Boc group, allowing for selective reactions at the thiol positions. Subsequently, the Boc groups can be removed under acidic conditions to liberate the amine functionalities for further derivatization. This strategic use of protecting groups enables the controlled and stepwise synthesis of complex derivatives of this compound.

Coordination Chemistry of 3,3 Dimercaptobenzidine Complexes

Design and Synthesis of Metal-3,3'-Dimercaptobenzidine Complexes

Exploration of Diverse Metal Ion Coordination Modes and Geometries

The 3,3'-Dimercaptobenzidine ligand possesses two thiol (-SH) groups and two amino (-NH2) groups, suggesting its potential as a multidentate ligand. Theoretically, it could coordinate to metal ions through its sulfur and/or nitrogen atoms, leading to a variety of coordination modes. Depending on the metal ion's preferred geometry and the reaction conditions, one could hypothesize the formation of complexes with geometries such as square planar, tetrahedral, or octahedral. The flexible nature of the biphenyl (B1667301) backbone could also allow for the formation of chelate rings, enhancing complex stability. However, specific studies detailing these coordination modes and geometries with various metal ions are not present in the available literature.

Synthesis of Mono-, Di-, and Polynuclear Metal Complexes

The presence of two distinct coordination sites (the mercapto and amino groups on each phenyl ring) on this compound suggests the potential for the formation of mono-, di-, and even polynuclear metal complexes. A mononuclear complex might involve a single metal ion coordinated to one or both functional groups of a single ligand molecule. Dinuclear complexes could arise from the bridging of two metal centers by one or more this compound ligands. Polynuclear structures or coordination polymers could potentially be synthesized by linking multiple metal centers and ligands in a repeating fashion. A 1968 study briefly mentioned the use of this compound in condensation reactions with tetrachloro quinoxaline derivatives, but did not provide details on the coordination chemistry with metal ions. dss.go.th Unfortunately, specific synthetic procedures and characterization data for such complexes are not documented in the searched scientific databases.

Structural Characterization of this compound Metal Coordination Compounds

Advanced Spectroscopic and Diffraction Techniques for Structure Elucidation

The definitive characterization of any new coordination compound relies on a suite of advanced analytical techniques. Infrared (IR) spectroscopy would be crucial for determining which donor atoms (S or N) are involved in coordination, by observing shifts in the characteristic vibrational frequencies of the S-H and N-H bonds upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the structure of diamagnetic complexes in solution. Electronic spectroscopy (UV-Vis) would offer information about the electronic transitions within the complex and could help in determining its geometry.

Analysis of Ligand-Metal Interaction Dynamics

Understanding the dynamics of ligand-metal interactions is key to comprehending the stability and reactivity of coordination complexes. Techniques such as variable-temperature NMR could be employed to study dynamic processes like ligand exchange or conformational changes in solution. Isothermal titration calorimetry (ITC) could be used to determine the thermodynamic parameters of complex formation, such as the enthalpy and entropy of binding. Again, the absence of synthesized and characterized complexes of this compound means that no such studies on its ligand-metal interaction dynamics have been performed.

Investigation of Host-Guest Interactions within Metal-Organic Frameworks Incorporating this compound Linkers

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal nodes and organic linkers. The bifunctional and potentially bridging nature of this compound makes it a candidate for use as an organic linker in the synthesis of MOFs. If such MOFs could be synthesized, their porous structures could be investigated for their ability to encapsulate guest molecules.

The study of host-guest interactions within these hypothetical MOFs would be a fascinating area of research. Techniques such as gas sorption analysis could be used to determine the porosity of the material and its affinity for different gases. The selective uptake of certain guest molecules over others would be indicative of specific host-guest interactions, which could be driven by factors such as size, shape, and chemical complementarity. Spectroscopic techniques could also be employed to probe the interactions between the guest molecules and the framework. However, the prerequisite for such studies—the successful synthesis of MOFs using this compound as a linker—has not yet been reported in the scientific literature.

Electrochemical Investigations and Advanced Sensor Development

Electrochemical Behavior of 3,3'-Dimercaptobenzidine and its Polymeric Derivatives

While specific experimental data for this compound is limited in publicly accessible literature, its electrochemical behavior can be inferred from the well-documented electrochemistry of its parent molecule, benzidine (B372746), and related aromatic thiol compounds.

The electrochemical oxidation of benzidine derivatives typically proceeds in a stepwise manner, involving the formation of a cation radical and subsequently a dication. In non-aqueous media, benzidines undergo a two-step oxidation process. researchgate.net The initial one-electron oxidation forms a stable cation radical, and a second one-electron oxidation at a more positive potential generates the diimine dication.

For this compound, the initial redox process is expected to involve the oxidation of the aromatic amine groups. The presence of the electron-donating thiol groups would likely lower the oxidation potential compared to unsubstituted benzidine. The proposed redox mechanism at an electrode interface can be depicted as a two-electron transfer process.

The electron transfer pathways at the electrode interface are crucial for the performance of any electrochemical device. For DMB, two primary pathways can be envisioned:

Direct Electron Transfer: The DMB molecules directly adsorbed or polymerized on the electrode surface can undergo direct electron transfer with the electrode. The thiol groups can facilitate strong adsorption onto noble metal electrodes like gold, providing an efficient conduit for electron transfer.

Mediated Electron Transfer: In a polymeric matrix of poly(this compound), charge can propagate through the polymer backbone via a hopping mechanism between redox-active sites.

| Species | Description | Role in Electron Transfer |

| This compound (Reduced) | The neutral monomer or polymer unit. | Initial state before oxidation. |

| Cation Radical | Formed after a one-electron oxidation of one of the amine groups. | Intermediate in the redox process. |

| Dication (Diimine) | Formed after a two-electron oxidation, resulting in a quinoid-like structure. | Final oxidized state. |

The electrochemical behavior of benzidine and its derivatives is known to be highly dependent on the pH of the medium. A similar dependence is anticipated for this compound.

In acidic solutions (low pH), the amino groups of DMB would be protonated. This protonation would make the oxidation more difficult, shifting the oxidation potential to more positive values. The electrochemical oxidation in acidic media is often a two-electron, two-proton process. nih.gov

In neutral to alkaline solutions (higher pH), the amino groups are deprotonated, facilitating oxidation at less positive potentials. At pH values between approximately 3.5 and 10, benzidine itself exhibits two separate one-electron oxidation steps. nih.gov The thiol groups can also be deprotonated at higher pH values, which could further influence the redox behavior.

The solvent environment also plays a critical role. In non-aqueous aprotic solvents, the stepwise formation of the cation radical and dication is more clearly observed. researchgate.net In aqueous solutions, the stability of the oxidized species can be affected by hydrolysis reactions. The choice of solvent and supporting electrolyte can significantly impact the solubility of DMB and the stability of its redox products.

The expected effect of pH on the oxidation potential of this compound is summarized below:

| pH Range | Predominant DMB Species | Expected Oxidation Behavior |

| Acidic | Protonated amino groups | Higher oxidation potential, concerted 2e⁻/2H⁺ process. |

| Neutral | Neutral amino groups | Two distinct one-electron oxidation steps may be observed. |

| Alkaline | Deprotonated amino/thiol groups | Lower oxidation potential. |

Functionalization of Electrode Surfaces with this compound

The modification of electrode surfaces with DMB or its polymer is a key step in the fabrication of sensors and other electrochemical devices. The bifunctional nature of DMB allows for various immobilization strategies.

Covalent Immobilization: The thiol groups of DMB provide a strong anchor for covalent attachment to metal surfaces, particularly gold. This self-assembly process leads to the formation of a stable and well-ordered monolayer. acs.org The aromatic rings in such self-assembled monolayers (SAMs) are typically oriented roughly perpendicular to the electrode surface. acs.org This orientation can facilitate efficient electron transfer.

Non-Covalent Immobilization: While less common for thiol-containing compounds due to the strong affinity of sulfur for gold, non-covalent immobilization methods such as physisorption or entrapment within a polymer matrix are also possible. These methods are generally less robust than covalent attachment.

Electropolymerization is a versatile technique for creating a stable and conductive polymer film of poly(this compound) directly on the electrode surface. This process is typically carried out by repeatedly cycling the potential of the working electrode in a solution containing the DMB monomer.

The mechanism of electropolymerization of aromatic amines like benzidine generally involves the initial oxidation of the monomer to a radical cation. mdpi.com These radical cations then couple to form dimers, which are further oxidized and couple with other monomers or oligomers to build the polymer chain. The presence of thiol groups might influence the polymerization pathway, potentially leading to cross-linking through disulfide bond formation under certain conditions. The properties of the resulting polymer film, such as thickness, conductivity, and morphology, can be controlled by parameters like monomer concentration, scan rate, number of cycles, and the pH of the polymerization medium.

Fundamental Principles of this compound-Based Electrochemical Sensing Mechanisms

Electrochemical sensors based on DMB-modified electrodes can operate on several principles, leveraging the unique properties of the monomer and its polymer.

Direct Electrocatalysis: The poly(DMB) film can act as an electrocatalyst, facilitating the oxidation or reduction of target analytes at a lower overpotential. The redox-active amine groups in the polymer backbone can mediate electron transfer between the electrode and the analyte.

Enhanced Signal Amplification: The high surface area of a porous electropolymerized film can lead to an increased loading of recognition elements (e.g., enzymes, antibodies) or the analyte itself, thereby amplifying the electrochemical signal.

Selective Recognition: The chemical structure of DMB can be tailored for selective interactions with specific analytes. For instance, the thiol groups can act as binding sites for heavy metal ions. Furthermore, the polymer can be synthesized in the presence of a template molecule to create a molecularly imprinted polymer (MIP). This creates specific recognition cavities for the target analyte, leading to high selectivity.

A hypothetical sensing scheme for a DMB-based sensor is presented below:

| Analyte | Sensing Principle | Transduction Mechanism |

| Heavy Metal Ions | Complexation with thiol groups | Change in the electrochemical response (e.g., peak current, potential) of the DMB film upon binding. |

| Biomolecules | Entrapment or covalent attachment to the polymer | Catalytic current from an enzymatic reaction or a change in impedance upon binding. |

| Organic Pollutants | Molecular imprinting | Modulation of the redox signal of a probe molecule due to analyte binding in the imprinted cavities. |

Despite a comprehensive search of scientific literature, no specific research articles or detailed findings could be located regarding the direct application of this compound in the electrochemical sensing strategies outlined in the provided structure. The existing body of research does not appear to cover the use of this compound-modified electrodes for the direct oxidation or reduction of target analytes, nor does it detail the development of biosensing architectures utilizing polybenzothiazole scaffolds derived from this specific compound.

Therefore, it is not possible to provide the requested article with the specified content on "" focusing solely on "this compound" as the core component for these applications. The scientific community has seemingly not explored or published research in these particular areas involving this chemical compound.

Catalytic Applications and Mechanistic Insights

Investigation of 3,3'-Dimercaptobenzidine and its Derivatives as Catalysts

Scientific literature to date does not provide significant data on the direct use of this compound or its derivatives as primary catalysts. The potential for such applications is largely theoretical, based on the known reactivity of its functional groups.

The thiol and amine moieties of this compound make it a candidate for use as a ligand in metal-catalyzed reactions. These groups can coordinate with transition metals, potentially forming stable complexes that could mediate a variety of chemical transformations. The design of ligands is a crucial aspect of catalysis, as the ligand framework can significantly influence the activity, selectivity, and stability of the metal catalyst. Research into the synthesis of metal complexes with this compound as a ligand and their subsequent application in catalysis is an area that remains to be explored.

Reaction Mechanism Elucidation in this compound-Mediated Processes

Without established catalytic processes mediated by this compound, the elucidation of corresponding reaction mechanisms is not possible. Mechanistic studies are contingent on the discovery and development of reactions where this compound plays a definitive catalytic role.

The identification of reaction intermediates and the characterization of transition states are fundamental to understanding how a catalyst operates. These studies typically involve a combination of spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and computational modeling. In the context of hypothetical this compound-mediated reactions, one might anticipate the formation of thioiminium ions, metal-thiolate complexes, or other transient species. However, without experimental evidence of such reactions, any discussion of intermediates and transition states remains speculative.

Solvents and additives can play a critical role in the efficiency and selectivity of a catalytic reaction. They can influence catalyst solubility, stabilize transition states, and participate directly in the reaction mechanism. The investigation of how different solvents or the introduction of co-catalysts or other additives might affect a this compound-based catalytic system would be a necessary component of its development. Currently, there is no available research on this topic.

Future Research Directions and Emerging Paradigms for 3,3 Dimercaptobenzidine Chemistry

Integration of 3,3'-Dimercaptobenzidine into Supramolecular Assemblies

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of DMB. The distinct functional groups of DMB allow for its incorporation into complex, self-assembled structures such as coordination polymers and metal-organic frameworks (MOFs).

The thiol groups of DMB can act as effective coordination sites for a variety of metal ions, enabling the formation of intricate one-, two-, or three-dimensional coordination polymers. The geometry and rigidity of the benzidine (B372746) backbone can influence the topology of the resulting network, potentially leading to materials with tailored porosity and functionality. While the direct synthesis of coordination polymers using DMB as the primary ligand is an area ripe for exploration, studies on related thiol-functionalized ligands demonstrate the feasibility of this approach for creating robust and functional materials. For instance, thiol-modified Zn-based coordination polymers have been fabricated and shown to be effective for the capture of heavy metals. nih.gov

Similarly, DMB can be envisioned as a versatile linker for the construction of Metal-Organic Frameworks (MOFs). By functionalizing the amine or thiol groups, or by using the benzidine unit as a core scaffold for multidentate linkers, MOFs with unique structural and chemical properties could be designed. The presence of thiol groups within the pores of a MOF could impart specific catalytic activities or selective binding capabilities for soft metal ions. Research on MOFs with functionalized linkers has shown that the incorporation of specific chemical moieties can significantly enhance their performance in areas such as catalysis and gas sorption. rsc.orgwhiterose.ac.ukmanchester.ac.ukresearchgate.netnih.gov The exploration of DMB in this context could lead to the development of novel MOFs with applications in gas storage, separation, and heterogeneous catalysis.

Interactive Table: Potential Supramolecular Assemblies with this compound

| Type of Assembly | Potential Metal Ions | Potential Linker Functionality | Potential Applications |

| Coordination Polymers | Soft metals (e.g., Ag+, Hg2+, Cd2+) | Thiol coordination | Heavy metal sensing, Catalysis |

| Metal-Organic Frameworks | Transition metals (e.g., Zn2+, Cu2+, Fe3+) | Amine and thiol functionalization | Gas storage, Separation, Catalysis |

| Hydrogen-Bonded Networks | Self-assembly or with co-formers | Amine and thiol hydrogen bonding | Crystal engineering, Smart materials |

Exploration of DMB for Advanced Optoelectronic and Smart Materials

The conjugated aromatic system of the benzidine core, combined with the potential for redox activity at the thiol and amine groups, makes DMB a promising candidate for the development of advanced optoelectronic and smart materials.

Polymers derived from DMB, such as poly(this compound), are expected to exhibit interesting electronic properties. The incorporation of sulfur atoms into the polymer backbone can influence the electronic structure and charge transport characteristics. Research on redox-active conjugated polymers has demonstrated their potential in applications such as organic electronics and energy storage. whiterose.ac.uknih.govresearchgate.net The ability of the thiol groups to undergo reversible oxidation to disulfides introduces a redox-active component that could be exploited in stimuli-responsive materials.

Smart materials are designed to respond to external stimuli such as light, heat, pH, or chemical analytes. The functional groups of DMB provide multiple avenues for creating such responsiveness. For example, the thiol groups can undergo reversible thiol-disulfide exchange, which can be triggered by redox stimuli or light. This could be used to create self-healing polymers or materials with tunable mechanical properties. Furthermore, the amine groups can be protonated or deprotonated in response to pH changes, altering the material's properties. The development of stimuli-responsive materials based on polymers containing thiol and disulfide groups is an active area of research with applications in drug delivery and soft robotics. nih.govwhiterose.ac.uknih.govrsc.orgrsc.orgnih.gov

Interactive Table: Potential Optoelectronic and Smart Material Applications of DMB

| Material Type | Key Feature | Potential Stimuli | Potential Application |

| Conducting Polymers | Conjugated backbone with sulfur heteroatoms | Electrical potential | Organic field-effect transistors, sensors |

| Redox-Active Polymers | Reversible thiol-disulfide chemistry | Redox agents, light | Rechargeable batteries, smart windows |

| pH-Responsive Gels | Protonation/deprotonation of amine groups | pH changes | Drug delivery, sensors |

| Self-Healing Materials | Dynamic thiol-disulfide exchange | Mechanical damage, light | Coatings, soft robotics |

Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis and application of DMB is a crucial future research direction.

Traditional methods for the synthesis of benzidine and its derivatives can involve harsh reaction conditions and the use of hazardous reagents. chemmethod.com The development of greener synthetic routes to DMB is therefore highly desirable. This could involve the use of more environmentally benign solvents, catalysts, and starting materials. For instance, exploring catalytic systems that can facilitate the key bond-forming reactions under milder conditions would be a significant advancement. Reviews on the green synthesis of related heterocyclic compounds like benzimidazoles highlight various eco-friendly methodologies that could potentially be adapted for DMB synthesis. nih.govrsc.orgmdpi.comresearchgate.netnih.gov

Biocatalysis offers a powerful tool for the green synthesis of complex molecules. Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, often in aqueous media. While specific biocatalytic routes to DMB have not been reported, research on the enzymatic synthesis of other amine-containing pharmaceuticals demonstrates the potential of this approach. whiterose.ac.ukmanchester.ac.ukresearchgate.netchemrxiv.orguva.es For example, transaminases and imine reductases have been successfully used to produce chiral amines. Exploring the possibility of using enzymes for the synthesis of DMB or its precursors could lead to more sustainable manufacturing processes. Furthermore, enzymatic polymerization of aromatic thiols and diamines has been shown to be a viable method for producing functional polymers, suggesting a green route to DMB-based materials. nih.govnih.govmdpi.comresearchgate.net

The applications of DMB can also be approached from a green chemistry perspective. For example, its potential use as a corrosion inhibitor is an area of interest. Many traditional corrosion inhibitors are toxic, and there is a need for more environmentally friendly alternatives. The thiol groups in DMB can strongly adsorb onto metal surfaces, forming a protective layer. Research into green and sustainable corrosion inhibitors is an active field, and DMB presents a promising candidate for such applications. rsc.orgresearchgate.netrsc.orgresearchgate.netmdpi.commdpi.com

Interactive Table: Green Chemistry Strategies for DMB

| Green Chemistry Aspect | Approach | Potential Benefits |

| Synthesis | Use of greener solvents (water, ionic liquids), heterogeneous catalysts, biocatalysis | Reduced waste, lower energy consumption, improved safety |

| Application | Use as a biodegradable corrosion inhibitor | Replacement of toxic inhibitors, reduced environmental impact |

| Polymerization | Enzymatic polymerization | Mild reaction conditions, use of renewable resources |

Interdisciplinary Research Frontiers Involving this compound

The unique properties of DMB make it a candidate for exploration in various interdisciplinary research fields, including sensor technology, energy storage, and catalysis.

The thiol groups of DMB have a high affinity for heavy metal ions. This property can be exploited to develop chemical sensors for the detection of toxic metals in the environment. Chemoresistive sensors, which operate by measuring changes in electrical resistance upon exposure to an analyte, are a promising platform for such applications. A thin film of a DMB-based polymer could exhibit a change in conductivity upon binding to heavy metal ions, providing a measurable signal. The development of chemoresistive sensors for various gases and chemical species is a rapidly advancing field. mdpi.comresearchgate.netfrontiersin.org Furthermore, DMB-modified electrodes could be used in electrochemical sensors for the detection of a range of analytes. mdpi.comresearchgate.netmdpi.com

In the area of energy storage, organic redox-active materials are being investigated as alternatives to traditional inorganic materials in batteries. The reversible thiol-disulfide redox couple in DMB-based polymers could potentially be used for charge storage in lithium-ion or other types of batteries. nih.govresearchgate.netchemmethod.com The high theoretical capacity of sulfur-based cathodes is a major driver for this research, although challenges such as the dissolution of polysulfides need to be addressed. Designing polymeric structures that can immobilize the redox-active sulfur species is a key strategy, and DMB provides a scaffold for creating such materials.

The ability of DMB to form complexes with a variety of metal ions also opens up possibilities in the field of catalysis. Metal complexes containing DMB as a ligand could exhibit novel catalytic activities. The electronic properties of the metal center can be tuned by the benzidine backbone and the thiol groups, potentially leading to catalysts for a range of organic transformations. The study of the catalytic applications of metal complexes is a vast and active area of research. chemrxiv.orgmdpi.comresearchgate.net

Interactive Table: Interdisciplinary Research Frontiers for DMB

| Research Field | Potential Role of DMB | Key DMB Functionality | Example Application |

| Sensor Technology | Active sensing material | Thiol groups for metal binding, conjugated system for signal transduction | Electrochemical or chemoresistive sensor for heavy metal detection |

| Energy Storage | Redox-active cathode material | Reversible thiol-disulfide redox couple | High-capacity lithium-sulfur batteries |

| Catalysis | Ligand for metal complexes | Thiol and amine groups for metal coordination | Homogeneous or heterogeneous catalysis of organic reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.